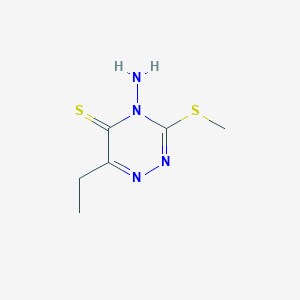
4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by its unique structure, which includes an amino group, an ethyl group, a methylsulfanyl group, and a thione group attached to a triazine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with carbon disulfide, followed by the addition of methyl iodide and subsequent cyclization to form the triazine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino and methylsulfanyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine: Lacks the thione group.
4-Amino-6-methyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione: Has a methyl group instead of an ethyl group.
4-Amino-6-ethyl-3-(ethylsulfanyl)-1,2,4-triazine-5(4H)-thione: Has an ethylsulfanyl group instead of a methylsulfanyl group.
Uniqueness
4-Amino-6-ethyl-3-(methylsulfanyl)-1,2,4-triazine-5(4H)-thione is unique due to the combination of its functional groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
61609-94-7 |
|---|---|
Molekularformel |
C6H10N4S2 |
Molekulargewicht |
202.3 g/mol |
IUPAC-Name |
4-amino-6-ethyl-3-methylsulfanyl-1,2,4-triazine-5-thione |
InChI |
InChI=1S/C6H10N4S2/c1-3-4-5(11)10(7)6(12-2)9-8-4/h3,7H2,1-2H3 |
InChI-Schlüssel |
KHVJCIVEDJLJBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=C(N(C1=S)N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


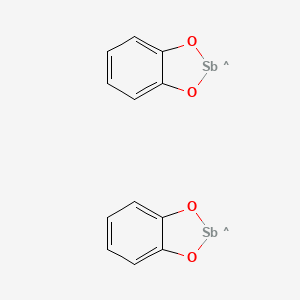
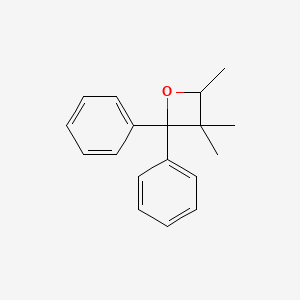
![7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14593314.png)
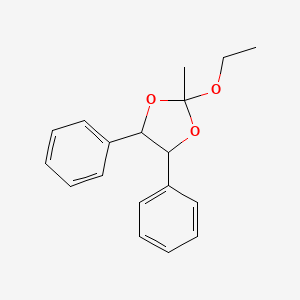
![4-[(4-Octylphenyl)ethynyl]benzonitrile](/img/structure/B14593337.png)
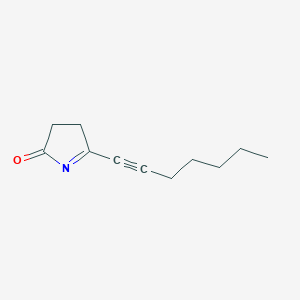
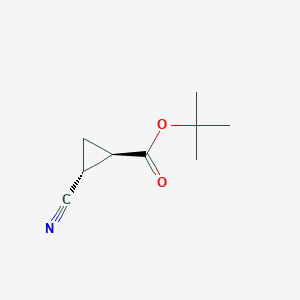
![2-[Di(propan-2-yl)amino]-3-phenylcycloprop-2-ene-1-thione](/img/structure/B14593372.png)
![1-{1-[2-(5-Nitro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14593379.png)
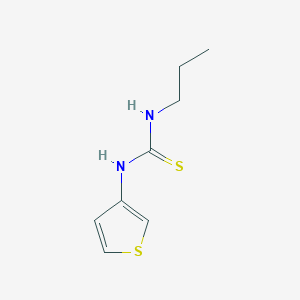


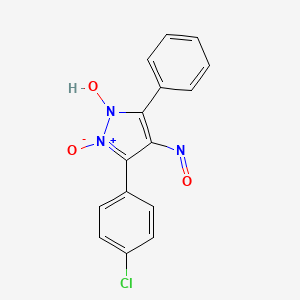
![3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one](/img/structure/B14593400.png)
